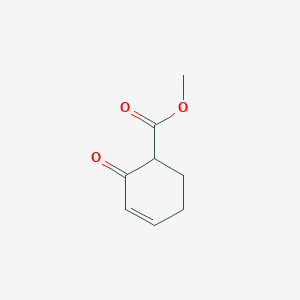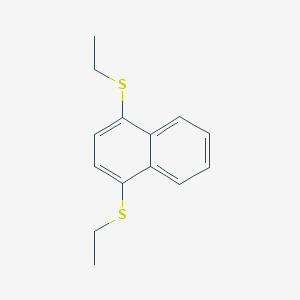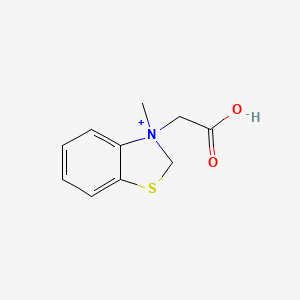
1-Methyl-2,3-dihydropyridine-4(1H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-2,3-dihydropyridine-4(1H)-thione is an organic compound belonging to the class of dihydropyridines. These compounds are characterized by a six-membered ring containing one nitrogen atom and one sulfur atom. The presence of the thione group (C=S) in the structure makes it unique and potentially useful in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2,3-dihydropyridine-4(1H)-thione can be achieved through several methods. One common approach involves the reaction of 1-methyl-2,3-dihydropyridine with sulfur-containing reagents under controlled conditions. For example, the reaction with Lawesson’s reagent or phosphorus pentasulfide (P2S5) can introduce the thione group into the molecule.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-2,3-dihydropyridine-4(1H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thione group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
1-Methyl-2,3-dihydropyridine-4(1H)-thione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-Methyl-2,3-dihydropyridine-4(1H)-thione involves its interaction with molecular targets through the thione group. The sulfur atom in the thione group can form strong bonds with metal ions, making it a useful ligand in coordination chemistry. Additionally, the compound can undergo redox reactions, which may contribute to its biological activities.
Comparación Con Compuestos Similares
Similar Compounds
1-Methyl-2,3-dihydropyridine-4(1H)-one: Similar structure but contains a carbonyl group (C=O) instead of a thione group (C=S).
2,6-Dimethyl-3,5-dicarbethoxy-1,4-dihydropyridine: A dihydropyridine derivative with ester groups.
1,4-Dihydropyridine: The parent compound without any substituents.
Uniqueness
1-Methyl-2,3-dihydropyridine-4(1H)-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and potential biological activities. The thione group allows for specific interactions with metal ions and redox-active species, making it valuable in various applications.
Propiedades
Número CAS |
116414-44-9 |
|---|---|
Fórmula molecular |
C6H9NS |
Peso molecular |
127.21 g/mol |
Nombre IUPAC |
1-methyl-2,3-dihydropyridine-4-thione |
InChI |
InChI=1S/C6H9NS/c1-7-4-2-6(8)3-5-7/h2,4H,3,5H2,1H3 |
Clave InChI |
YRAGEEVTDHPKDV-UHFFFAOYSA-N |
SMILES canónico |
CN1CCC(=S)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


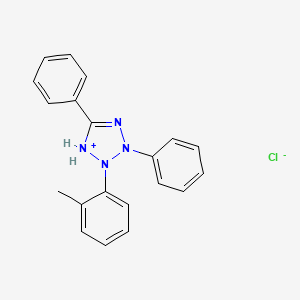
![1,3-Dithiolo[4,5-d][1,3,6]oxadithiepin-2-one](/img/structure/B14290225.png)

![(2'S,3S,4aR,7R,8R,8aR)-8-[(1R)-1-acetyloxy-2-carboxyethyl]-3-[(S)-furan-3-yl-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-7-(2-hydroxypropan-2-yl)-3,4a,8-trimethyl-5-oxospiro[2,6,7,8a-tetrahydro-1H-naphthalene-4,3'-oxirane]-2'-carboxylic acid](/img/structure/B14290234.png)
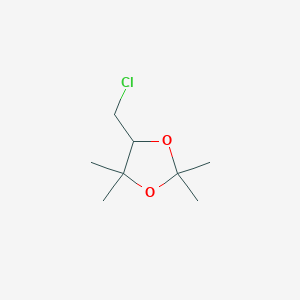
![Naphtho[2,1-d]selenazol-2-amine](/img/structure/B14290242.png)
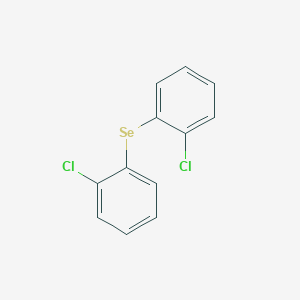
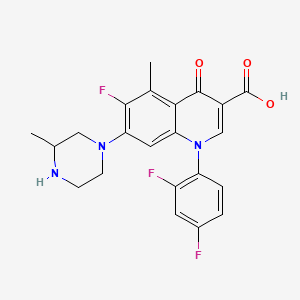
![6-[5-Chloro-2-(2-methoxyethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B14290263.png)
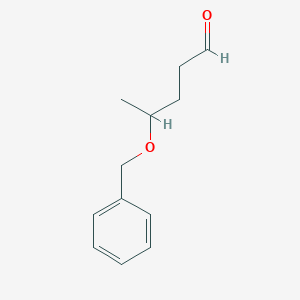
![4-{[(Naphthalen-1-yl)amino]methyl}phenol](/img/structure/B14290271.png)
